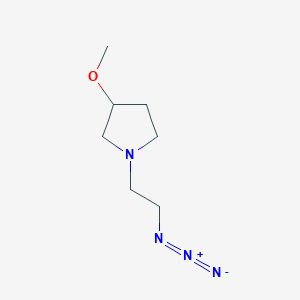

1-(2-Azidoethyl)-3-methoxypyrrolidine

CAS No.: 1693685-74-3

Cat. No.: VC3110190

Molecular Formula: C7H14N4O

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1693685-74-3 |

|---|---|

| Molecular Formula | C7H14N4O |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 1-(2-azidoethyl)-3-methoxypyrrolidine |

| Standard InChI | InChI=1S/C7H14N4O/c1-12-7-2-4-11(6-7)5-3-9-10-8/h7H,2-6H2,1H3 |

| Standard InChI Key | HKBSOUAUBGIXKF-UHFFFAOYSA-N |

| SMILES | COC1CCN(C1)CCN=[N+]=[N-] |

| Canonical SMILES | COC1CCN(C1)CCN=[N+]=[N-] |

Introduction

Chemical Identity and Structural Characteristics

1-(2-Azidoethyl)-3-methoxypyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring core with two key functional groups: a methoxy substituent at the 3-position and an azidoethyl chain attached to the nitrogen atom at position 1. The molecular structure integrates multiple reactive sites that contribute to its chemical versatility and potential applications in synthetic chemistry.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1693685-74-3 |

| Molecular Formula | C₇H₁₄N₄O |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 1-(2-Azidoethyl)-3-methoxypyrrolidine |

| Structural Features | Pyrrolidine ring with 3-methoxy and 1-(2-azido)ethyl substituents |

The compound exhibits a characteristic structure where the pyrrolidine ring serves as the core scaffold while the azide functionality introduces a reactive terminal group for potential click chemistry applications .

Physical and Chemical Properties

The physical and chemical properties of 1-(2-Azidoethyl)-3-methoxypyrrolidine are fundamental to understanding its behavior in chemical reactions and its potential applications. Based on structural analysis and comparison with similar pyrrolidine derivatives, this compound demonstrates several noteworthy characteristics.

Physical State and Appearance

1-(2-Azidoethyl)-3-methoxypyrrolidine typically exists as a colorless to light yellow liquid at room temperature. The compound possesses moderate volatility consistent with other substituted pyrrolidines of similar molecular weight.

Solubility Profile

Due to its balanced structure containing both polar and non-polar moieties, this compound demonstrates solubility characteristics that make it versatile for various chemical applications.

| Solvent Type | Expected Solubility |

|---|---|

| Non-polar organic solvents (hexane, toluene) | Limited solubility |

| Medium-polarity solvents (DCM, chloroform) | Good solubility |

| Polar aprotic solvents (THF, DMF, DMSO) | Excellent solubility |

| Polar protic solvents (alcohols) | Moderate to good solubility |

| Water | Limited solubility |

Reactivity Profile and Chemical Behavior

The chemical behavior of 1-(2-Azidoethyl)-3-methoxypyrrolidine is primarily dictated by its two key functional groups: the azide moiety and the methoxy-substituted pyrrolidine ring.

Azide Functionality

The terminal azide group represents the most reactive site within the molecule, capable of participating in several important transformations:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The compound can also undergo copper-free click chemistry with strained alkynes (cyclooctynes), which is particularly valuable for biological applications where copper toxicity is a concern .

Reduction to Amine

The azide group can be readily reduced to a primary amine through various methods:

-

Staudinger reduction (with triphenylphosphine)

-

Catalytic hydrogenation (H₂, Pd/C)

-

Reduction with lithium aluminum hydride

Pyrrolidine Ring Reactivity

The pyrrolidine nitrogen, though substituted, retains some nucleophilic character, while the methoxy group at position 3 influences the electronic properties and stereochemistry of the ring.

Analytical Characterization

Standard analytical techniques for the characterization of 1-(2-Azidoethyl)-3-methoxypyrrolidine would include:

NMR Spectroscopy

Proton (¹H) NMR analysis would reveal characteristic signals for:

-

The pyrrolidine ring protons (multiplexed signals in the δ 1.5-3.5 ppm range)

-

The methoxy group (singlet at approximately δ 3.3-3.4 ppm)

-

The azidoethyl chain (typically two triplets in the δ 3.0-4.0 ppm range)

Carbon (¹³C) NMR would show distinct peaks for all carbon atoms, with the methoxy carbon appearing around δ 55-60 ppm and the carbon adjacent to the azide at approximately δ 50-52 ppm .

Infrared Spectroscopy

IR spectroscopy would reveal a characteristic strong azide stretching band at approximately 2100 cm⁻¹, which serves as a distinctive marker for confirming the presence of the azide functionality .

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak at m/z 170 (M⁺), with fragmentation patterns reflecting the loss of nitrogen from the azide group (M⁺-28) and other characteristic fragmentations of the pyrrolidine ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume